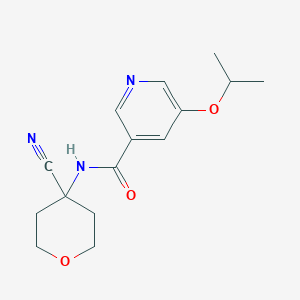
N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide is a complex chemical entity with notable importance in various scientific and industrial fields. This compound showcases a unique combination of triazole and indole moieties, both of which contribute to its distinctive chemical and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide typically involves multistep reactions. Starting from commercially available precursors:
Formation of the Triazole Moiety: : The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the "click chemistry" approach. This step involves the reaction of p-tolyl azide with an alkyne compound.
Piperidine Derivation: : The intermediate product is then subjected to a condensation reaction with piperidin-4-one, leading to the formation of the piperidine ring system.
Indole Attachment: : Finally, the indole-2-carboxylic acid is coupled with the intermediate under peptide coupling conditions, utilizing reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to form the final amide bond.
Industrial Production Methods
On an industrial scale, this compound is synthesized through carefully controlled batch processes to ensure high yield and purity. Large-scale reactors, precise temperature control, and rigorous purification protocols are employed to achieve the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, primarily affecting the indole and piperidine moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (MCPBA).
Reduction: : The triazole ring is relatively stable, but the compound can be reduced at specific functional groups if necessary, using agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions can occur, particularly at the indole nitrogen and piperidine ring, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: : MCPBA, hydrogen peroxide.
Reduction: : LiAlH4, sodium borohydride (NaBH4).
Substitution: : Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: : Hydroxy derivatives.
Reduction: : Reduced or alkylated analogs.
Substitution: : Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide finds applications in various domains:
Chemistry: : Used as a ligand in metal-catalyzed reactions due to its triazole moiety.
Biology: : Investigated for its potential as an enzyme inhibitor, particularly in kinases and proteases.
Medicine: : Explored for its pharmacological properties, including anticancer and antimicrobial activities.
Industry: : Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The compound's mechanism of action is rooted in its ability to interact with specific molecular targets:
Molecular Targets: : It binds to active sites of enzymes such as kinases, inhibiting their activity.
Pathways Involved: : By blocking these enzymes, the compound can disrupt crucial cellular pathways, leading to effects such as cell cycle arrest in cancer cells or inhibition of bacterial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-(1-Phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide: : Differs by the presence of a phenyl group instead of p-tolyl.
N-(1-(1-(p-Tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-benzimidazole-2-carboxamide: : Features a benzimidazole moiety instead of indole.
Highlighting Uniqueness
The presence of both the triazole and indole moieties, along with the piperidine ring, gives N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide a unique structural configuration that enhances its binding affinity and specificity towards certain biological targets, distinguishing it from other similar compounds.
That's quite a journey we embarked on with this compound! Curious about any specific section, or shall we delve into something else?
Eigenschaften
IUPAC Name |
N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-16-6-8-19(9-7-16)30-15-22(27-28-30)24(32)29-12-10-18(11-13-29)25-23(31)21-14-17-4-2-3-5-20(17)26-21/h2-9,14-15,18,26H,10-13H2,1H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQGAWYMPQRBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chloro-4-fluorophenyl)methyl]-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2641717.png)
![ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2641718.png)

![N-(2-chloro-4-methylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2641722.png)

![1-(4-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2641728.png)

![6-Oxa-1-azaspiro[3.4]octane hydrochloride](/img/structure/B2641730.png)
![N-(2-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641731.png)


![3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2641737.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2641739.png)
